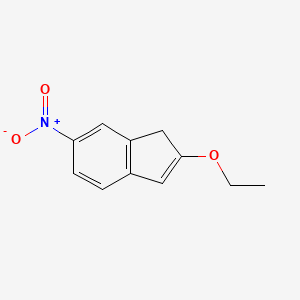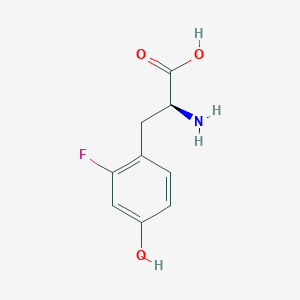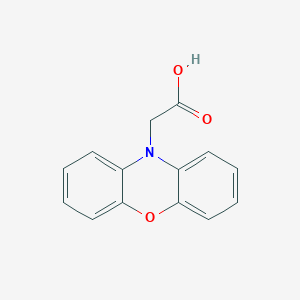
2-(Pentafluoroethyl)toluene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pentafluoroethyl)toluene, also known as 2-(PFE)Toluene, is an organic compound with a molecular formula of C8H6F5. It is a colorless liquid with a sweet, pungent odor and is a member of the class of compounds known as aromatic hydrocarbons. 2-(PFE)Toluene is an important intermediate in the synthesis of organic compounds and has been used in a variety of industrial applications. It is also used in the production of pharmaceuticals, pesticides, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
2-(Pentafluoroethyl)toluene(PFE)Toluene has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, pesticides, and other organic compounds. It has also been used in the synthesis of polymers and other materials, as well as in the production of dyes and pigments. Additionally, this compound(PFE)Toluene has been used in the synthesis of a variety of other compounds, including aryl aldehydes, ketones, and nitriles.
Wirkmechanismus
The mechanism of action of 2-(Pentafluoroethyl)toluene(PFE)Toluene is not fully understood, but it is believed to involve the formation of aryl radicals by the reaction of the toluene with the pentafluoroethyl chloride. These radicals then react with other molecules to form the desired products.
Biochemical and Physiological Effects
This compound(PFE)Toluene has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound(PFE)Toluene can inhibit the activity of enzymes involved in the metabolism of drugs, including cytochrome P450 enzymes. Additionally, in vivo studies have demonstrated that this compound(PFE)Toluene can cause changes in the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-(Pentafluoroethyl)toluene(PFE)Toluene in laboratory experiments has a number of advantages, including its low cost and availability, as well as its low toxicity. Additionally, it is relatively stable and can be stored for extended periods of time. However, there are also some limitations to its use, such as its relatively low reactivity and the potential for the formation of byproducts.
Zukünftige Richtungen
In the future, 2-(Pentafluoroethyl)toluene(PFE)Toluene could be further explored for its potential applications in the synthesis of pharmaceuticals and other organic compounds. Additionally, further research could be conducted to better understand its biochemical and physiological effects, as well as its potential toxicity. Additionally, further research could be conducted to develop more efficient and cost-effective synthesis methods for this compound(PFE)Toluene. Finally, research could be conducted to explore the potential for using this compound(PFE)Toluene as a renewable source of energy.
Synthesemethoden
2-(Pentafluoroethyl)toluene(PFE)Toluene can be synthesized via a variety of methods, including the Friedel-Crafts alkylation of toluene with pentafluoroethyl chloride. This reaction can be carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, at temperatures ranging from 40-100°C. The reaction yields a mixture of this compound(PFE)Toluene and 2,4-difluorotoluene, which can be separated by distillation.
Eigenschaften
IUPAC Name |
1-methyl-2-(1,1,2,2,2-pentafluoroethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F5/c1-6-4-2-3-5-7(6)8(10,11)9(12,13)14/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUXZKDBDBKVQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine](/img/structure/B6291983.png)
![1,4-Dioxa-9-azaspiro[4.5]decan-8-one](/img/structure/B6291989.png)
![8-(Benzyloxycarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6291997.png)








